(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
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Overview
Description
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions.
Introduction of the dimethoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the benzamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with a suitable benzoyl chloride in the presence of a base.
Introduction of the methylsulfonyl group: This can be achieved by sulfonylation of the benzamide derivative using a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzo[d]thiazole core is known to interact with various enzymes and receptors, making it a useful tool for biochemical research.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests that it could be active against certain diseases, and it may serve as a lead compound for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s benzo[d]thiazole core is known to bind to certain enzymes, inhibiting their activity and leading to various biological effects. The benzamide moiety may also interact with other molecular targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide: is similar to other benzo[d]thiazole derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both the dimethoxy and methylsulfonyl groups, along with the benzamide moiety, gives it distinct chemical and biological properties. This unique structure may result in different reactivity, binding affinity, and biological activity compared to other benzo[d]thiazole derivatives.
Biological Activity
(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, identified by its CAS number 955825-28-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C19H20N2O5S, with a molecular weight of 388.4 g/mol. The structure features a thiazole ring, methoxy groups, and a sulfonamide moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies indicate that thiazole derivatives exhibit antimicrobial properties. The presence of electron-withdrawing groups in the thiazole ring enhances the activity against various bacterial strains. For instance, compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research into the anticancer properties of thiazole derivatives has revealed that modifications in the structure can significantly affect their cytotoxicity. The compound has been tested against various cancer cell lines, including A-431 and Jurkat cells. In these studies, it demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting a potential role as an anticancer agent .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. Molecular docking studies have suggested that the compound binds effectively to proteins associated with cancer cell survival pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of methoxy groups at specific positions on the benzothiazole ring enhances biological activity. Additionally, the incorporation of sulfonamide groups is critical for improving solubility and bioavailability .
Structural Feature | Impact on Activity |
---|---|
Methoxy Groups | Increase solubility and potency |
Sulfonamide Moiety | Enhances interaction with biological targets |
Thiazole Ring | Essential for antimicrobial properties |
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. Modifications similar to those in this compound were found to significantly enhance antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
- Leishmanicidal Activity : Hybrid phthalimido-thiazoles have shown promising results against Leishmania species. Compounds with structural similarities to the target compound were evaluated for their ability to inhibit parasite growth in vitro, demonstrating effective leishmanicidal activity .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-13-9-14(24-2)15(25-3)10-16(13)26-18(20)19-17(21)11-6-5-7-12(8-11)27(4,22)23/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJSDSOQPRXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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